Methyl 5-(4-cyanophenyl)furan-2-carboxylate

Quality Assurance Reproducibility Analytical Chemistry

Methyl 5-(4-cyanophenyl)furan-2-carboxylate (CAS 834884-75-2) is a furan-based heterocyclic building block featuring a 4-cyanophenyl substituent at the 5-position and a methyl ester at the 2-position. This compound belongs to the 5-phenylfuran-2-carboxylic acid derivative class, which has emerged as a promising scaffold for antimycobacterial agents targeting the MbtI enzyme absent in human cells.

Molecular Formula C13H9NO3
Molecular Weight 227.21 g/mol
CAS No. 834884-75-2
Cat. No. B1602675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-(4-cyanophenyl)furan-2-carboxylate
CAS834884-75-2
Molecular FormulaC13H9NO3
Molecular Weight227.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(O1)C2=CC=C(C=C2)C#N
InChIInChI=1S/C13H9NO3/c1-16-13(15)12-7-6-11(17-12)10-4-2-9(8-14)3-5-10/h2-7H,1H3
InChIKeyKXWHTAUZNSVTPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-(4-cyanophenyl)furan-2-carboxylate (CAS 834884-75-2): Acyano-Substituted Furan Building Block for Medicinal Chemistry and Materials Research


Methyl 5-(4-cyanophenyl)furan-2-carboxylate (CAS 834884-75-2) is a furan-based heterocyclic building block featuring a 4-cyanophenyl substituent at the 5-position and a methyl ester at the 2-position [1]. This compound belongs to the 5-phenylfuran-2-carboxylic acid derivative class, which has emerged as a promising scaffold for antimycobacterial agents targeting the MbtI enzyme absent in human cells [2]. The compound is commercially available from multiple reputable vendors with certified purity specifications (≥95.5% by HPLC) and well-defined physical properties including a melting point of 154-158°C .

Why Generic Substitution Fails: Quantified Differentiation of Methyl 5-(4-cyanophenyl)furan-2-carboxylate from Unsubstituted and Regioisomeric Analogs


In the 5-phenylfuran-2-carboxylate class, subtle structural variations—specifically the position and electronic nature of the phenyl substituent—dramatically alter both physicochemical properties and biological target engagement. The 4-cyano substitution pattern in this compound confers a distinct electronic profile (XLogP3-AA = 2.6) and hydrogen-bonding capacity (H-bond acceptor count = 4) compared to unsubstituted phenyl analogs [1]. Critically, crystallographic evidence demonstrates that the 3-cyano regioisomer (5-(3-cyanophenyl)furan-2-carboxylate) adopts a specific binding pose within the MbtI active site (PDB 6ZA4, resolution 2.09 Å) [2], establishing that cyano-substitution position is not interchangeable for target engagement. The methyl ester form provides a synthetic handle for further derivatization—hydrolysis to the carboxylic acid (MW 213.19) or transesterification—that is absent in the free acid form . These structural determinants preclude generic substitution without compromising synthetic utility or biological relevance.

Methyl 5-(4-cyanophenyl)furan-2-carboxylate: Quantitative Differentiation Evidence Against Comparators


Purity Specification: HPLC-Verified ≥95.5% Purity for Reproducible Research Outcomes

Methyl 5-(4-cyanophenyl)furan-2-carboxylate from ALDRICH (Product 648477) is specified with a minimum HPLC purity of ≥95.5%, exceeding the typical 95% minimum specification offered by multiple alternative suppliers for this compound . This higher purity threshold reduces the risk of impurity-driven experimental variability in sensitive assays, providing procurement justification for applications requiring stringent quality control .

Quality Assurance Reproducibility Analytical Chemistry

Synthetic Accessibility: Validated Suzuki-Miyaura Cross-Coupling Route with 72% Reported Yield

A validated synthetic route for Methyl 5-(4-cyanophenyl)furan-2-carboxylate employs Suzuki-Miyaura cross-coupling between methyl 5-bromofuran-2-carboxylate and 4-cyanophenylboronic acid using bis(triphenylphosphine)palladium(II) dichloride (5 mol%) and Na₂CO₃ in 1,4-dioxane at 90°C under inert atmosphere, achieving a reported yield of 72% . This procedure is derived from a peer-reviewed study on 5-phenylfuran-2-carboxylic acid derivatives published in European Journal of Medicinal Chemistry , providing researchers with a reproducible method for in-house synthesis or derivatization.

Organic Synthesis Process Chemistry Building Block Utility

Physicochemical Differentiation: Melting Point and LogP Distinguish 4-Cyano Derivative from Unsubstituted Phenyl Analog

Methyl 5-(4-cyanophenyl)furan-2-carboxylate exhibits a melting point of 154-158°C and a computed XLogP3-AA of 2.6 [1]. In contrast, the unsubstituted phenyl analog (methyl 5-phenylfuran-2-carboxylate, CAS 52939-03-4) has a lower molecular weight (202.21 g/mol vs. 227.22 g/mol) and lacks the polar cyano group, resulting in different solid-state behavior and lipophilicity that affect crystallization, chromatographic retention, and membrane permeability in biological assays . The 4-cyano group introduces an additional hydrogen bond acceptor (total HBA = 4) absent in the unsubstituted analog (HBA = 3) [1].

Physicochemical Properties Solid-State Characterization Lipophilicity

Crystallographic Validation of Cyano-Substituted Furan Binding Mode to MbtI Target

The co-crystal structure of M. tuberculosis salicylate synthase MbtI in complex with the closely related compound 5-(3-cyanophenyl)furan-2-carboxylate has been solved at 2.09 Å resolution (PDB 6ZA4, R-Free = 0.240, R-Work = 0.208) [1]. This structure provides atomic-level validation that cyano-substituted 5-phenylfuran-2-carboxylates engage the MbtI active site, a validated target for antitubercular drug discovery [2]. While this evidence is derived from the 3-cyano regioisomer rather than the 4-cyano derivative, it establishes class-level precedent for cyano-furan engagement with MbtI and provides a structural framework for rational design of 4-cyano analogs.

Structural Biology Target Engagement Drug Design

Optimal Application Scenarios for Methyl 5-(4-cyanophenyl)furan-2-carboxylate Based on Quantitative Evidence


Medicinal Chemistry: Synthesis of MbtI-Targeted Antitubercular Agents

This compound serves as a key intermediate or scaffold for generating 5-phenylfuran-2-carboxylic acid derivatives targeting mycobacterial salicylate synthase (MbtI). The validated Suzuki-Miyaura coupling route (72% yield) enables efficient incorporation of the 4-cyanophenyl moiety , while the co-crystal structure of the 3-cyano regioisomer with MbtI (PDB 6ZA4) provides a structural basis for rational optimization [1]. Researchers developing next-generation antitubercular agents should prioritize this compound over unsubstituted phenyl analogs due to the cyano group's contribution to target binding and physicochemical properties [2].

Organic Synthesis: Versatile Furan Building Block for Cross-Coupling and Derivatization

The methyl ester functionality enables subsequent hydrolysis to the carboxylic acid (MW 213.19) or transesterification to alternative esters, while the 4-cyanophenyl group provides a handle for further functionalization . The compound's solid-state properties (mp 154-158°C) facilitate handling and purification compared to lower-melting analogs . The documented synthetic procedure using commercial 5-bromofuran-2-carboxylate and 4-cyanophenylboronic acid provides a reproducible entry point for analog generation .

Materials Science: Cyano-Functionalized Building Block for Conjugated Systems

The 4-cyanophenyl substituent introduces electron-withdrawing character and extended π-conjugation, making this compound a candidate for incorporation into organic electronic materials, OLED components, or photovoltaic polymers [3]. The computed XLogP3-AA of 2.6 and defined melting point (154-158°C) provide predictable processing parameters for materials formulation [4].

Quality-Controlled Research Requiring High-Purity Starting Materials

For applications where impurity profiles critically affect outcomes—such as sensitive biological assays, crystallography trials, or reproducible materials synthesis—the ALDRICH grade with ≥95.5% HPLC purity offers a documented quality advantage over suppliers offering only 95% minimum purity . This 0.5+ percentage point purity differential can be decisive in minimizing batch-to-batch variability and ensuring experimental reproducibility.

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